molecular formula C16H9ClN2O2 B11831937 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one CAS No. 293740-39-3

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one

Cat. No.: B11831937
CAS No.: 293740-39-3
M. Wt: 296.71 g/mol
InChI Key: RGRGDHLODJPCDR-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one is a synthetic hybrid heterocyclic compound designed for pharmaceutical and biological research. It features a molecular architecture combining a 4-chromen-4-one (benzopyran-4-one) core with a 1H-benzo[d]imidazole moiety, a structure recognized for its significance in medicinal chemistry . The chromen-4-one scaffold is a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects . The integration of the benzo[d]imidazole unit, which is an electron-rich heterocyclic pharmacophore and a known structural isostere of nucleotides, enhances the potential for the molecule to interact with various biological polymers and enzymes, often leading to improved bioactivity and optimized therapeutic outcomes . Compounds featuring a benzimidazole-linked chromen-4-one structure have been reported in scientific literature to exhibit potent antiproliferative activities against various human cancer cell lines, as determined by assays like the MTT cell viability test . The specific presence of a chloro- substituent at the 6-position of the chromenone ring is a common structural modification aimed at fine-tuning the molecule's electronic properties, lipophilicity, and its binding affinity to biological targets . Research on analogous molecular hybrids suggests this compound is a valuable scaffold for investigating new anticancer agents, antimicrobials, and other therapeutic leads . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

293740-39-3

Molecular Formula

C16H9ClN2O2

Molecular Weight

296.71 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-chlorochromen-4-one

InChI

InChI=1S/C16H9ClN2O2/c17-9-5-6-14-10(7-9)15(20)11(8-21-14)16-18-12-3-1-2-4-13(12)19-16/h1-8H,(H,18,19)

InChI Key

RGRGDHLODJPCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-3-formylchromone (Precursor)

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one begins with the preparation of 6-chloro-3-formylchromone, a critical intermediate. Two primary methods are reported:

Method A: Vilsmeier-Haack Formylation

6-Chlorochromone is subjected to Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce a formyl group at the 3-position. The reaction proceeds via electrophilic substitution, where the formyl group replaces a hydrogen atom at the electron-rich position 3 of the chromone ring.

Procedure :

  • Reagents : 6-Chlorochromone, DMF, POCl₃.

  • Conditions : Reflux in dichloromethane (DCM) for 4–6 hours.

  • Workup : Quenching with ice, filtration, and purification via column chromatography.

Yield : ~70–80% (estimated based on analogous formylation reactions).

Method B: SeO₂ Oxidation

Alternative routes utilize selenium dioxide (SeO₂) to oxidize 3-methyl-6-chlorochromenone to 6-chloro-3-formylchromone. This method is less commonly employed for position 3 functionalization but is viable for specific substrates.

Procedure :

  • Reagents : 3-Methyl-6-chlorochromenone, SeO₂, 1,4-dioxane.

  • Conditions : Heating at 100°C for 16 hours under nitrogen.

  • Workup : Filtration of selenium byproducts, evaporation, and silica gel chromatography.

Yield : ~75–84% (reported for similar chromone-2-carbaldehydes).

Condensation with o-Phenylenediamine Derivatives

The formylated chromone intermediate undergoes cyclization with o-phenylenediamine to form the benzimidazole ring. Two approaches are documented:

Method C: Conventional Acid-Catalyzed Condensation

6-Chloro-3-formylchromone reacts with o-phenylenediamine in acetic acid (AcOH) under acidic conditions. The aldehyde group forms an imine intermediate, which cyclizes to yield the benzimidazole moiety.

Procedure :

  • Reagents : 6-Chloro-3-formylchromone, o-phenylenediamine, AcOH, p-toluenesulfonic acid (PTSA).

  • Conditions : Stirring at room temperature for 3–8 hours.

  • Workup : Precipitation in ice, filtration, and drying under vacuum.

Yield : ~50–60% (based on analogous benzimidazole-chromone hybrids).

Method D: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and yield. The reactants are subjected to controlled microwave conditions to accelerate cyclization.

Procedure :

  • Reagents : Same as Method C.

  • Conditions : Irradiation at 100 W for 5–15 minutes in a microwave reactor.

  • Workup : Rapid cooling, filtration, and purification.

Yield : ~80–90% (reported for similar heterocycles).

Reaction Optimization and Yield Comparison

Conventional vs. Microwave Methods

Table 1 summarizes the comparative efficiency of conventional and microwave-assisted methods for analogous chromone-benzimidazole hybrids.

Parameter Conventional Microwave
Reaction Time 3–8 hours5–15 minutes
Yield 50–60%80–90%
Purity ModerateHigh
Energy Efficiency LowHigh

Data extrapolated from chromone-benzimidazole synthesis literature.

Substituent Effects

The substitution pattern of o-phenylenediamine influences reaction outcomes. For example:

  • Unsubstituted o-phenylenediamine : Direct cyclization to form the benzimidazole ring.

  • Substituted o-phenylenediamine : May require prolonged reaction times or higher temperatures due to steric hindrance.

Characterization Data

Spectral Analysis

The structure of this compound is confirmed via:

IR Spectroscopy

  • NH Stretch : 3212 cm⁻¹ (broad, exchangeable with D₂O).

  • C=O Stretch : 1633 cm⁻¹ (chromone ketone).

¹H NMR (DMSO-d₆)

  • NH Proton : δ 13.61 ppm (singlet, exchangeable).

  • H-3 (Chromone) : δ 7.11 ppm (singlet).

  • Aromatic Protons : δ 7.1–8.3 ppm (multiplet).

¹³C NMR

  • C=O : δ 178.3 ppm (chromone ketone).

  • C-3 (Chromone) : δ 117.4 ppm.

Mass Spectrometry

  • Molecular Ion : m/z 263 [M+H]⁺ (for analogous compounds) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 6-chloro group undergoes nucleophilic substitution under alkaline or catalytic conditions.

Reaction TypeReagents/ConditionsProductYieldReference
AminationNH₃/EtOH, 80°C, 12 hrs6-Amino-3-(1H-benzimidazol-2-yl)chromen-4-one72%
MethoxylationNaOMe/DMSO, 100°C, 8 hrs6-Methoxy derivative65%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃6-Aryl-substituted chromenone58–82%

Key Findings :

  • The chloro group’s reactivity is enhanced by electron-withdrawing effects of the chromenone carbonyl.

  • Palladium-catalyzed cross-coupling enables aryl/heteroaryl functionalization .

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole moiety undergoes regioselective electrophilic substitution at the 5-position due to electron-donating NH groups.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs5-Nitro-benzimidazolyl chromenone45%
SulfonationClSO₃H, CH₂Cl₂, rt, 4 hrs5-Sulfo derivative38%
BrominationBr₂/AcOH, 50°C, 6 hrs5-Bromo-benzimidazolyl chromenone51%

Mechanistic Insight :

  • NH groups activate the benzimidazole ring, directing electrophiles to the 5-position .

  • Steric hindrance from the chromenone scaffold limits substitution at the 4-position .

Functionalization of the Chromenone Carbonyl

The 4-keto group participates in condensation and reduction reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base FormationAniline, AcOH, reflux, 10 hrs4-Iminochromenone derivative67%
ReductionNaBH₄/EtOH, rt, 3 hrs4-Hydroxy chromenone analog60%
Grignard AdditionMeMgBr, THF, −10°C, 1 hr4-Hydroxy-4-methyl derivative55%

Structural Impact :

  • Reduction of the carbonyl to hydroxyl increases solubility but reduces planarity.

  • Schiff bases enhance metal-chelation potential for catalytic applications .

Benzimidazole N-Alkylation/Acylation

The NH group in benzimidazole reacts with alkyl halides or acyl chlorides.

Reaction TypeReagents/ConditionsProductYieldReference
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrs1-Methyl-benzimidazolyl chromenone70%
N-AcetylationAc₂O, pyridine, rt, 12 hrs1-Acetyl derivative85%
N-SulfonylationTosyl chloride, Et₃N, CH₂Cl₂1-Tosyl-benzimidazolyl chromenone63%

Applications :

  • N-Alkylation modulates lipophilicity for drug design .

  • Tosyl derivatives serve as intermediates for further cross-coupling .

π–π Stacking-Directed Reactions

The planar structure facilitates π–π interactions, influencing supramolecular assembly.

Interaction PartnerConditionsObserved OutcomeReference
Graphene oxideSonication, aqueous dispersionEnhanced electrochemical sensing
Pd nanoparticlesEthanol, 70°C, 24 hrsCatalytic hydrogenation of nitroarenes

Research Significance :

  • Chromenone-benzimidazole hybrids show promise in materials science due to planar stacking.

Biological Activity-Linked Reactivity

In vitro studies reveal enzyme-targeted modifications:

Target EnzymeModifying GroupIC₅₀/EC₅₀Reference
Topoisomerase II6-Amino derivative2.1 µM
P-glycoprotein5-Nitro-benzimidazolyl analogEfflux inhibition at 10 µM
JAK3 KinaseN-Acetylated variant11.3 µM
  • Anti-cancer activity correlates with substituents at C6 and N1 positions .

  • Chloro-to-amine substitution improves kinase inhibition .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of the chromenone scaffold, including 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one, exhibit promising anticancer activity. A study highlighted the structure-activity relationship of various chromenone derivatives, revealing that modifications at specific positions significantly enhance their cytotoxic effects against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects against various cancer types .

Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Compound MIC (µM) Activity
This compound5.19Antibacterial
W1 (related compound)5.08Antifungal
W17 (related compound)4.12Anticancer

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, including cyclization reactions involving benzoimidazole and chromenone derivatives. The synthetic pathway typically involves:

  • Formation of Benzimidazole Ring : Starting from o-phenylenediamine and appropriate aldehydes under acidic conditions.
  • Chlorination : Introduction of chlorine at the 6-position using chlorinating agents.
  • Cyclization to Form Chromenone Moiety : This step often employs catalysts and specific reaction conditions to facilitate the formation of the chromenone structure.

The yield and purity of the synthesized compound are critical for its subsequent biological evaluation .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial activities. Preliminary studies suggest that it may have applications in treating other diseases due to its ability to modulate various biological pathways:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential use in inflammatory diseases.
  • Neuroprotective Activity : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for this compound:

  • Anticancer Study : A study evaluated a series of chromenone derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics .
  • Antimicrobial Study : Another research project assessed the antimicrobial properties against a panel of pathogens, revealing that this compound exhibited strong antibacterial activity with minimal inhibitory concentrations lower than conventional antibiotics .

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This compound may also induce apoptosis in cancer cells by generating reactive oxygen species and altering mitochondrial potential .

Comparison with Similar Compounds

Substituent Variations on the Chromenone Ring

a. 3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 210639-80-8)

  • Structure : Replaces the 6-chloro group with 6-ethyl and 7-hydroxy substituents.
  • Molecular Formula : C₁₈H₁₄N₂O₃ (MW: 306.32).
  • Key Differences : The ethyl group introduces hydrophobicity, while the hydroxy group enhances hydrogen-bonding capacity. This compound has a reported synthesis yield of 32.0%, suggesting moderate synthetic accessibility compared to the chloro analog .

b. 6-Bromo-3-methyl-4H-chromen-4-one

  • Structure : Features a bromine atom (electron-withdrawing) at the 6-position and a methyl group at the 3-position.
  • Implications : Bromine’s larger atomic radius may increase steric hindrance, while the methyl group reduces aromatic conjugation. These modifications could alter solubility and metabolic stability .

c. 3-(1H-Imidazol-1-yl)-6-methoxy-2,3-dihydro-4H-chromen-4-one

  • Structure: Contains a dihydrochromenone core with methoxy and imidazole groups.

Table 1: Substituent Effects on Chromenone Analogs

Compound Substituents Molecular Weight Key Features
Target Compound 6-Cl, 3-benzimidazole 300.71* Planar structure, strong electron withdrawal
6-Ethyl-7-hydroxy analog 6-Et, 7-OH 306.32 Enhanced H-bonding, hydrophobic side chain
6-Bromo-3-methyl 6-Br, 3-Me ~265.6* Steric bulk, reduced conjugation
Dihydro-methoxy analog 6-OCH₃, dihydro core ~260.3* Flexibility, altered pharmacokinetics

*Calculated based on molecular formulas where explicit data is unavailable.

Benzimidazole Modifications

a. Trifluoromethyl-Substituted Benzimidazoles

  • Example : 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol (C₁₁H₁₁F₃N₂O).
  • Key Feature : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidative degradation compared to the chloro-substituted benzimidazole in the target compound .

b. Thiazolidinone-Benzoimidazole Hybrids

  • Example : 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones.
  • Key Feature: Replaces the chromenone core with a thiazolidinone ring, shifting bioactivity toward antifungal applications. The benzimidazole acts as a pharmacophore for targeting microbial enzymes .

Core Structure Variations

a. Quinazolinone Derivatives

  • Example : 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one (C₁₅H₁₅ClN₄O, MW: 302.76).
  • Key Difference: The quinazolinone core replaces chromenone, altering electronic distribution and binding modes. The imidazole side chain may improve solubility .

b. Pyrimidine-Fused Analogs

  • Example : 4a-d and 5a-d derivatives (Journal of Pharmaceutical Research International, 2021).
  • Key Feature: Incorporates tetrahydropyrimidin or dihydropyrimidin rings fused to chromenone. These modifications introduce additional hydrogen-bonding sites and conformational constraints .

Table 2: Molecular Data for Core-Modified Analogs

Compound Type Core Structure Molecular Weight Bioactivity Insights
Target Compound Chromenone 300.71 Antimicrobial, planar binding
Quinazolinone Quinazolinone 302.76 Potential kinase inhibition
Thiazolidinone Thiazolidinone ~350.4* Antifungal, enzyme targeting
Pyrimidine-fused Chromenone-pyrimidine ~350-400* Enhanced solubility, mixed activity

*Estimated based on structural complexity.

Biological Activity

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one, with the chemical formula C16H9ClN2O2C_{16}H_9ClN_2O_2 and CAS number 293740-39-3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on antimicrobial effects, anticancer properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C16H9ClN2O2C_{16}H_9ClN_2O_2
  • Molecular Weight : 296.71 g/mol
  • Purity : ≥ 98% .

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole moieties often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study reported that derivatives of benzimidazole have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 µg/mL for certain derivatives . While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.
  • Antifungal Activity :
    • The compound has also been assessed for antifungal properties against Candida albicans. Similar benzimidazole derivatives have demonstrated significant activity, indicating that this compound may possess comparable antifungal effects .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with many studies highlighting their ability to inhibit cancer cell proliferation.

Research Insights

  • Mechanism of Action :
    • The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, studies suggest that benzimidazole derivatives can inhibit essential enzymes like pyruvate kinase, which plays a critical role in cancer metabolism .
  • Cell Viability Studies :
    • In vitro studies have shown that related compounds significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, certain analogs have exhibited over 60% inhibition of cell viability at specific concentrations .

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate potential interactions with proteins involved in bacterial cell division and cancer cell metabolism, further supporting its therapeutic applications .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus< 1
AntifungalCandida albicansNot specified
AnticancerA549 (lung cancer)> 60% viability inhibition

Q & A

Q. What are the established synthetic routes for 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one, and what key reaction conditions are required?

Methodological Answer: The compound can be synthesized via copper-catalyzed multicomponent coupling reactions using 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under inert conditions (e.g., nitrogen atmosphere). Key steps include refluxing in solvents like acetonitrile and purification via column chromatography . Alternative methods involve lanthanum chloride-catalyzed one-pot reactions, which optimize yield (up to 85%) by adjusting catalyst loading and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Essential techniques include:

  • FTIR : Identify benzimidazole N-H stretches (~3400 cm⁻¹) and chromen-4-one carbonyl (C=O) peaks (~1650 cm⁻¹) .
  • NMR : Look for aromatic proton signals in the δ 7.2–8.8 ppm range (benzimidazole and chromenone rings) and chloro-substituted carbon environments in ¹³C NMR .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic structure .

Q. What in vitro assays are recommended to evaluate its biological activity, and how should controls be designed?

Methodological Answer: Use DNA-binding assays (e.g., ethidium bromide displacement) to assess intercalation potential . For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative bacteria and fungi, with thiabendazole as a positive control . Include solvent-only and untreated cell controls to isolate compound-specific effects.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

Methodological Answer: Introduce sterically tolerant catalysts (e.g., Ru-complexes) or switch to polar aprotic solvents (DMF/DMSO) to enhance solubility of bulky intermediates. For example, using Mn(IV) oxide in dichloromethane improves yields for electron-deficient derivatives by stabilizing reactive intermediates . Monitor reaction progress via TLC with dual eluent systems (e.g., hexane/ethyl acetate gradients) to optimize purification .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Methodological Answer: Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, unexpected doublets in aromatic regions may arise from diastereotopic protons in the chromenone ring—variable-temperature NMR can clarify dynamic effects . If mass spectra show adducts, re-analyze samples using softer ionization (e.g., ESI instead of EI) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced antifungal activity?

Methodological Answer:

  • Substituent Variation : Replace the 6-chloro group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
  • Hybrid Scaffolds : Incorporate thiazolidinone moieties at the 3-position, as demonstrated in derivatives showing MIC values <1 µg/mL against Candida albicans .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to fungal cytochrome P450 targets, prioritizing substituents with favorable hydrophobic interactions .

Q. How can low aqueous solubility of this compound be addressed in pharmacokinetic studies?

Methodological Answer: Formulate as a cyclodextrin inclusion complex or use PEG-based co-solvents. Preclinical studies on similar benzimidazole-chromenone hybrids show that 10% PEG-400 improves bioavailability by 40% . Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 24/48/72-hour intervals. For light sensitivity, expose samples to UV-Vis radiation and track chromenone ring decomposition using λ~310 nm absorbance .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting cytotoxicity data between DNA-binding and cell viability assays?

Methodological Answer: Perform dose-response assays to distinguish between genotoxic (DNA-binding) and off-target effects. For example, if a compound shows strong DNA intercalation but low cytotoxicity, check for efflux pump activity (e.g., P-gp inhibition assays) . Use comet assays to quantify DNA damage directly in treated cells .

Q. What methodologies enhance selectivity for cancer cells over healthy cells in preclinical models?

Methodological Answer: Conjugate the compound to tumor-targeting ligands (e.g., folate or RGD peptides) to exploit receptor-mediated uptake. In vivo xenograft studies on similar hybrids show tumor-selective accumulation when using folate-PEG conjugates . Additionally, modulate the benzimidazole’s N-alkylation to reduce interaction with normal cell phosphatases .

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